molecular formula C25H19ClN4O3S B3017545 N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536704-26-4

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B3017545
CAS No.: 536704-26-4
M. Wt: 490.96
InChI Key: GWMBGFMCHJODAT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused tricyclic core structure. The molecule features a phenyl group at position 3 of the pyrimidoindole ring and a sulfanyl acetamide moiety at position 2. The acetamide side chain is substituted with a 5-chloro-2-methoxyphenyl group, which introduces distinct electronic and steric properties. The synthesis typically involves coupling reactions using activating agents like HATU, followed by purification via reverse-phase chromatography .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-20-12-11-15(26)13-19(20)27-21(31)14-34-25-29-22-17-9-5-6-10-18(17)28-23(22)24(32)30(25)16-7-3-2-4-8-16/h2-13,28H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMBGFMCHJODAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C23H21ClN4O3S
  • Molecular Weight : 469.0 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have shown significant inhibition of cancer cell proliferation. Specifically, one study found that a related compound inhibited the growth of folate receptor α-expressing tumor cells by inducing S-phase accumulation and apoptosis, suggesting a robust mechanism for targeting cancer cells .

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties. A related study demonstrated that certain derivatives exhibited comparable anti-inflammatory activity to established drugs like diclofenac sodium in various animal models . The effectiveness was measured using the xylene-induced ear swelling model and carrageenan-induced paw edema model.

Enzyme Inhibition

Additionally, compounds in this class have shown potential as enzyme inhibitors. For example, some synthesized derivatives demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases . The binding affinity to bovine serum albumin (BSA) was also evaluated to assess pharmacokinetic properties.

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrrolo[2,3-d]pyrimidine derivativesInhibition of cell proliferation; apoptosis
Anti-inflammatoryVarious phenyl derivativesComparable efficacy to diclofenac
Enzyme InhibitionPiperidine derivativesSignificant AChE inhibition

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives.
    • Method : Cell viability assays on KB human tumor cells.
    • Findings : Compound 8 showed high potency with an IC50 value indicating effective growth inhibition .
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory activity of synthesized compounds.
    • Method : Xylene-induced ear swelling model in mice.
    • Findings : Certain compounds demonstrated significant reduction in inflammation comparable to standard treatments .

Scientific Research Applications

Pharmacological Applications

  • Anticoagulant Activity :
    The compound has been identified as a potential inhibitor of clotting factor Xa. This mechanism suggests its utility in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and stroke. Studies indicate that it may help prevent conditions like unstable angina and deep vein thrombosis by inhibiting blood clot formation effectively .
  • Cancer Research :
    Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The pyrimidine moiety is known for its role in various biological activities, including anti-proliferative effects against certain cancer cell lines. Research is ongoing to explore its efficacy in inhibiting tumor growth and metastasis .
  • Neuroprotective Effects :
    There is emerging evidence that compounds with similar structures may provide neuroprotective benefits. This property could be advantageous in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antithrombotic Efficacy

A study published in a peer-reviewed journal evaluated the antithrombotic efficacy of N-(5-chloro-2-methoxyphenyl)-2-{(4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl)sulfanyl}acetamide in animal models. The results demonstrated a significant reduction in thrombus formation compared to control groups, indicating its potential as a therapeutic agent for cardiovascular diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. Further investigations are needed to clarify the pathways involved and optimize its structure for enhanced activity .

Case Study 3: Neuroprotective Mechanisms

Research focusing on neuroprotection highlighted the compound's ability to mitigate oxidative stress-induced neuronal damage. In models of neurodegeneration, it showed promise in preserving neuronal viability and function, suggesting potential applications in treating Alzheimer's disease or similar conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the pyrimidoindole core or acetamide substituents. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Pyrimidoindole Substituent Acetamide Substituent Key Properties/Activity References
N-(5-Chloro-2-Methoxyphenyl)-2-({4-Oxo-3-Phenyl-3H,4H,5H-Pyrimido[5,4-b]Indol-2-yl}Sulfanyl)Acetamide (Target) Phenyl (C₆H₅) 5-Chloro-2-Methoxyphenyl Potential TLR4 selectivity
2-{[3-(4-Chlorophenyl)-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide 4-Chlorophenyl 3-Methoxyphenyl Increased lipophilicity
N-(4-Ethylphenyl)-2-{[3-(3-Methoxyphenyl)-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl}Acetamide 3-Methoxyphenyl 4-Ethylphenyl Enhanced steric bulk
N-Isopentyl-2-({4-Oxo-3-Phenyl-4,5-Dihydro-3H-Pyrimido[5,4-b]Indol-2-yl}Thio)Acetamide (Compound 27) Phenyl Isopentyl (alkyl chain) Reduced aromatic interactions
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide N/A 4-Chloro-2-Methoxy-5-Methyl Mixed electronic effects

Substituent Effects on the Pyrimidoindole Core

  • Phenyl vs. Halogenated/Substituted Phenyl Groups :
    The target compound’s unsubstituted phenyl group at position 3 (pyrimidoindole) contrasts with analogs bearing electron-withdrawing groups like 4-chlorophenyl (). Chlorine substitution enhances lipophilicity but may reduce solubility, impacting bioavailability .
  • Methoxy vs. This suggests the target’s phenyl group balances both solubility and receptor binding .

Acetamide Side Chain Modifications

  • Aromatic vs. Aliphatic Substituents: The target’s 5-chloro-2-methoxyphenyl group provides a planar aromatic system, favoring π-π stacking in receptor binding.
  • Substituent Position and Bioactivity :
    The 5-chloro-2-methoxy substitution (target) avoids steric clashes compared to 4-chloro-2-methoxy-5-methylphenyl (), where the methyl group may hinder binding .

Research Findings and Implications

TLR4 Selectivity : Pyrimidoindole derivatives with aromatic acetamide substituents (e.g., target) show higher TLR4 affinity compared to alkyl-substituted analogs, likely due to enhanced aromatic interactions .

Solubility vs. Lipophilicity : Chlorine and methoxy groups improve membrane permeability but may require formulation adjustments for optimal pharmacokinetics .

Synthetic Efficiency : HATU-mediated coupling offers superior yields (>90%) compared to diazonium salt methods (), streamlining large-scale production .

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